molecular formula C18H14ClNO3 B11369895 2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11369895
M. Wt: 327.8 g/mol
InChI Key: XHYGTZSCWKFQMZ-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 2,4-dimethylphenyl group and a 4-chlorophenyl group attached to an oxazole ring, which is further substituted with a carboxylate group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylphenyl hydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the oxazole ring. The final step involves the esterification of the oxazole carboxylic acid with an appropriate alcohol, such as methanol, under acidic conditions to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to target proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both 2,4-dimethylphenyl and 4-chlorophenyl groups, which impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(2,4-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-11-3-8-16(12(2)9-11)22-18(21)15-10-17(23-20-15)13-4-6-14(19)7-5-13/h3-10H,1-2H3

InChI Key

XHYGTZSCWKFQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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